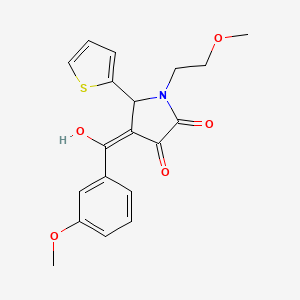
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2,4-diethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2,4-diethoxybenzamide, also known as CTB, is a chemical compound that has been studied for its various scientific applications. This compound has been synthesized and used in different research studies to investigate its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
作用機序
The mechanism of action of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2,4-diethoxybenzamide is not fully understood; however, it has been shown to interact with various cellular targets, including the mitochondrial permeability transition pore and lysosomes. This compound has also been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of mitochondrial membrane potential, the inhibition of lysosomal acidification, and the induction of apoptosis in cancer cells. Additionally, this compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2,4-diethoxybenzamide has several advantages for use in lab experiments, including its high purity and yield, its fluorescent properties, and its potential as a modulator of various cellular targets. However, limitations of this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several future directions for research involving N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2,4-diethoxybenzamide, including the investigation of its potential as an anticancer agent, its use in the treatment of neurodegenerative diseases, and its potential as a modulator of other cellular targets. Additionally, further research is needed to fully understand the mechanism of action of this compound and to investigate its potential toxicity in vivo.
In conclusion, this compound is a chemical compound that has been synthesized and studied for its various scientific applications. Its potential uses in cancer treatment, neurodegenerative disease treatment, and as a modulator of cellular targets make it a promising candidate for further research. However, further studies are needed to fully understand its mechanism of action and potential toxicity.
合成法
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2,4-diethoxybenzamide can be synthesized using a multistep process that involves the reaction of 2,4-diethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 5-cyclopropyl-1,3,4-thiadiazol-2-amine to form the desired this compound compound. The synthesis of this compound has been optimized to yield high purity and yields, making it suitable for use in various scientific studies.
科学的研究の応用
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2,4-diethoxybenzamide has been used in various scientific studies, including as a fluorescent probe for imaging of lysosomes, as a modulator of the activity of the mitochondrial permeability transition pore, and as a potential anticancer agent. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative diseases.
特性
IUPAC Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2,4-diethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-3-21-11-7-8-12(13(9-11)22-4-2)14(20)17-16-19-18-15(23-16)10-5-6-10/h7-10H,3-6H2,1-2H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXGSJNVNCPNMEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C(=O)NC2=NN=C(S2)C3CC3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-N-[2-(4-pyridinyl)ethyl]-1H-indole-6-carboxamide](/img/structure/B5410969.png)
![N-[(7R,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]-4-oxo-4H-chromene-3-carboxamide](/img/structure/B5410971.png)
![4-(2,7-diazaspiro[4.5]dec-7-ylcarbonyl)quinazolin-2(1H)-one](/img/structure/B5410977.png)
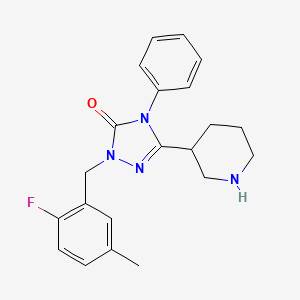
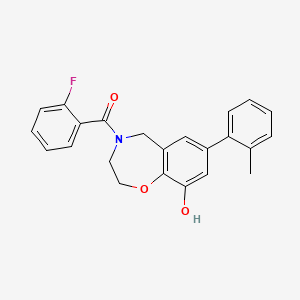
![N-(3-methoxyphenyl)-2-[(5-methyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5411006.png)
![4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide](/img/structure/B5411010.png)
![5-({2-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.2.0~2,6~]undec-4-yl]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-amine](/img/structure/B5411011.png)
![4-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5411015.png)
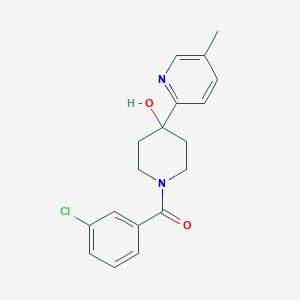

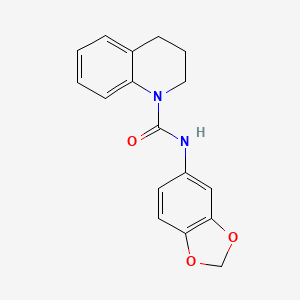
![{1'-[2-(1H-1,2,4-triazol-3-yl)benzoyl]-1,3'-bipiperidin-4-yl}methanol](/img/structure/B5411064.png)
